

An In-depth Technical Guide on the Melting Point of Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-nitrobenzoate

Cat. No.: B147201

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This technical guide provides comprehensive information on the melting point of **methyl 3-nitrobenzoate**, including its reported values, standard experimental protocols for its determination, and methods for its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical Properties of Methyl 3-nitrobenzoate

Methyl 3-nitrobenzoate is a beige to yellow crystalline solid.[1][2] It is an organic compound with the chemical formula $C_8H_7NO_4$. [1][3] This compound is sparingly soluble in water but soluble in organic solvents like ethanol and methanol.[1][4]

The melting point of a compound is a critical physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The reported melting point for **methyl 3-nitrobenzoate** varies slightly across different sources, as summarized in the table below.

Reported Melting Point (°C)	Source
78-80	(lit.) [2] [4] [5] [6] [7]
78	[3] [8]
76-80	Thermo Scientific Acros [9]
75-77	University of South Alabama [10]
77.5	YouTube - Purification Video [11]

Experimental Protocols

Accurate determination of the melting point requires a pure sample and a standardized procedure. The following sections detail the synthesis and purification of **methyl 3-nitrobenzoate**, followed by the protocol for melting point determination.

Methyl 3-nitrobenzoate is commonly synthesized by the nitration of methyl benzoate, which is an example of an electrophilic aromatic substitution reaction.

Reaction: $\text{C}_6\text{H}_5\text{COOCH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{COOCH}_3 + \text{H}_2\text{O}$ [\[8\]](#)

Materials:

- Methyl benzoate[\[12\]](#)
- Concentrated sulfuric acid (H_2SO_4)[\[12\]](#)
- Concentrated nitric acid (HNO_3)[\[12\]](#)
- Ice[\[12\]](#)
- Ethanol[\[12\]](#)
- Distilled water[\[12\]](#)

Procedure:

- In a conical flask, combine 2.0 g of methyl benzoate with 4.0 cm³ of concentrated sulfuric acid, ensuring thorough mixing.[\[8\]](#)[\[12\]](#)
- Prepare a nitrating mixture in a separate test tube by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[\[8\]](#)
- Cool both the methyl benzoate solution and the nitrating mixture in an ice-water bath.[\[8\]](#)[\[12\]](#)
- Slowly add the nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes, maintaining the temperature below 6 °C.[\[8\]](#)
- After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[\[8\]](#)[\[12\]](#)
- Pour the reaction mixture over about 20 g of crushed ice in a beaker. The crude **methyl 3-nitrobenzoate** will precipitate as a solid.[\[12\]](#)
- Allow the ice to melt completely, then isolate the crude product by suction filtration using a Buchner funnel.[\[8\]](#)[\[12\]](#)
- Wash the collected solid with a small amount of ice-cold water to remove residual acid.[\[12\]](#)

The crude product from the synthesis must be purified to obtain an accurate melting point. Recrystallization is a common technique for purifying solid organic compounds.

Procedure:

- Transfer the crude **methyl 3-nitrobenzoate** to a conical flask.[\[12\]](#)
- Add a minimal amount of hot ethanol to dissolve the solid. If the solid melts into an oil, add hot water until the oil just dissolves.[\[12\]](#)
- Allow the solution to cool slowly to room temperature, which will cause crystals of the purified product to form.[\[12\]](#)
- Further cool the flask in an ice-water bath to maximize crystal formation.[\[12\]](#)

- Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold solvent (ethanol/water mixture).^[12]
- Dry the crystals thoroughly in a low-temperature oven (below 50 °C) or in a desiccator to remove any remaining solvent.^{[11][12]}

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Dry, purified sample of **methyl 3-nitrobenzoate**

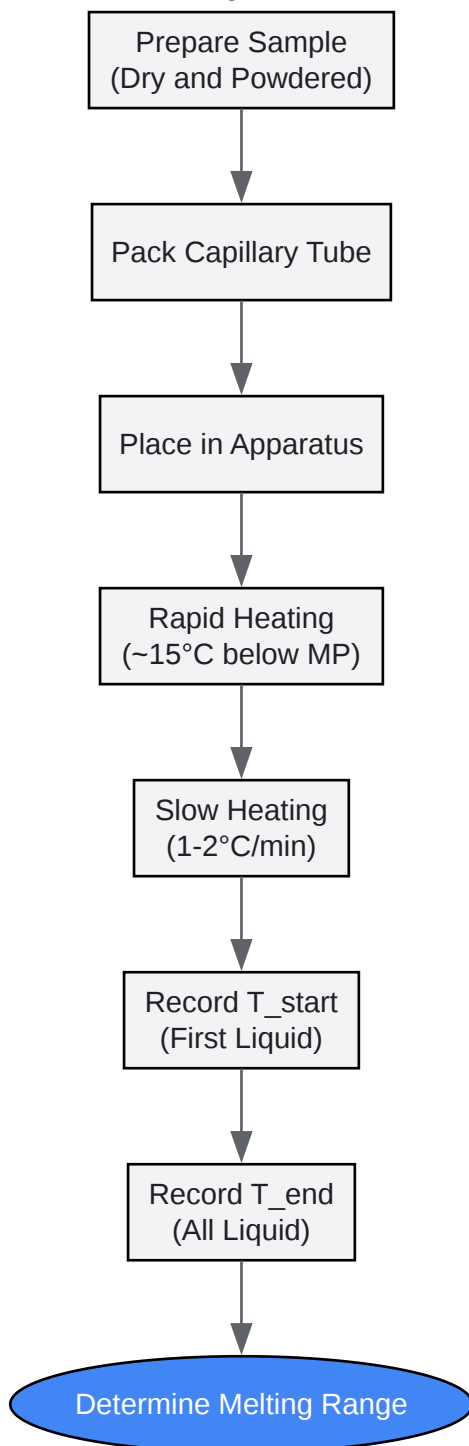
Procedure:

- Finely powder a small amount of the dry, purified **methyl 3-nitrobenzoate**.
- Pack a small amount of the powdered sample into the bottom of a capillary tube to a depth of 2-3 mm.
- Place the capillary tube in the sample holder of the melting point apparatus.
- Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point of 78 °C.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- The observed melting range provides an indication of the purity of the sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

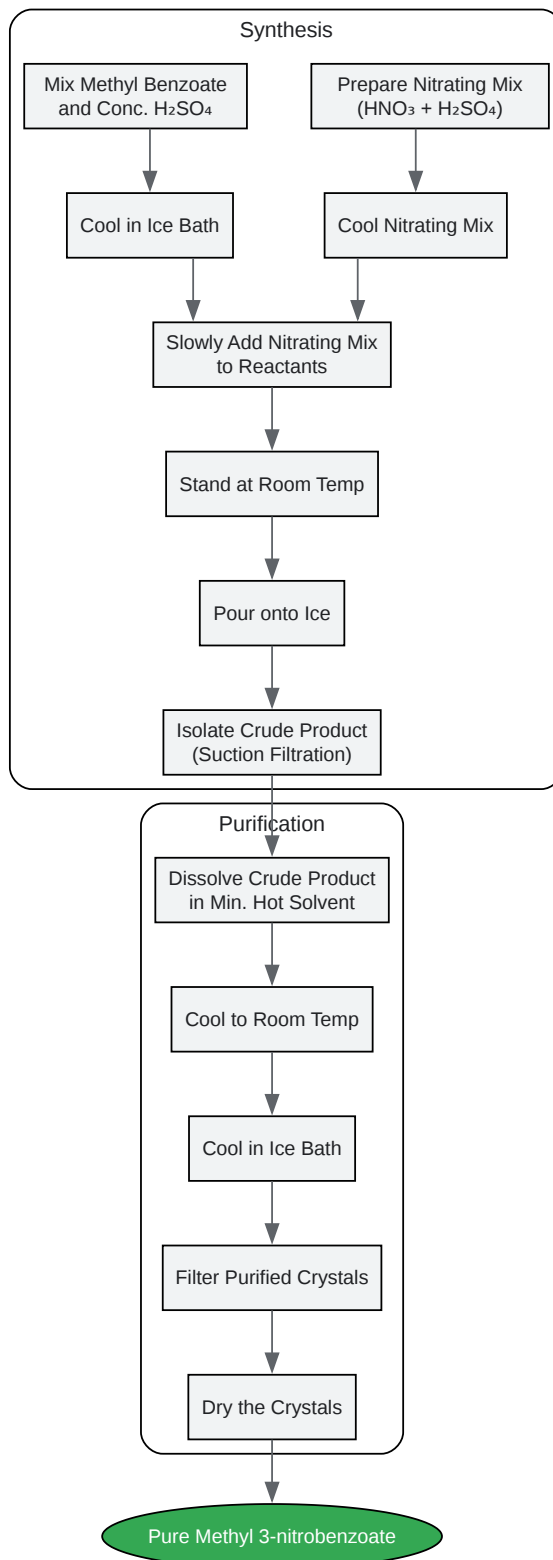
Workflow for Melting Point Determination



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Caption: General workflow for determining the melting point of a solid.

Workflow for Synthesis and Purification of Methyl 3-nitrobenzoate



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Caption: Synthesis and purification workflow for **methyl 3-nitrobenzoate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Melting Point of Methyl 3-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147201#methyl-3-nitrobenzoate-melting-point]

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